3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole

Synthetic Reliability Process Chemistry Heterocyclic Synthesis

3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole (CAS 374088-47-8) is a trisubstituted 1,2,4-triazole derivative featuring a reactive hydrazino group at the 3-position and phenyl rings at the 4- and 5-positions. This heterocyclic scaffold is a key synthetic intermediate for generating fused triazolo-triazole and triazolo-thiadiazine ring systems, as well as a precursor for Schiff-base ligand libraries.

Molecular Formula C14H13N5
Molecular Weight 251.293
CAS No. 374088-47-8
Cat. No. B2848333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole
CAS374088-47-8
Molecular FormulaC14H13N5
Molecular Weight251.293
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)NN
InChIInChI=1S/C14H13N5/c15-16-14-18-17-13(11-7-3-1-4-8-11)19(14)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,18)
InChIKeyISEUUIJOMISLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole (CAS 374088-47-8) – Procurement-Relevant Chemical Profile for Research and Medicinal Chemistry


3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole (CAS 374088-47-8) is a trisubstituted 1,2,4-triazole derivative featuring a reactive hydrazino group at the 3-position and phenyl rings at the 4- and 5-positions [1]. This heterocyclic scaffold is a key synthetic intermediate for generating fused triazolo-triazole and triazolo-thiadiazine ring systems, as well as a precursor for Schiff-base ligand libraries. The compound is commercially available with a typical purity of 95%, as specified by multiple reputable chemical suppliers . Its core structure is central to a class of molecules under investigation as acetylcholinesterase inhibitors, where it serves as the foundational motif for developing lead candidates [2].

Why Generic Substitution of 3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole is Scientifically Unjustified for Procurement


In-class 1,2,4-triazole compounds cannot be simply interchanged for 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole. Modifications to the substitution pattern around the triazole ring dramatically alter the reactivity of the hydrazine group and the compound's suitability as a building block. The presence of the unsubstituted hydrazino moiety at the 3-position is critical for subsequent ring-closure reactions to form fused heterocycles, including 1,2,4-triazolo[4,3-b]-1,2,4-triazoles and tetrazole-fused systems [1]. Furthermore, the specific 4,5-diphenyl substitution provides a distinct electronic and steric environment that influences the kinetics of AChE inhibition, as demonstrated by comparative structure-activity relationship studies on related hydrazinyl triazole derivatives [2]. Substituting with a 4-chlorophenyl analog or a pyridine-substituted derivative leads to divergent biological activity profiles and chemical reactivity, necessitating the exact procurement of this compound for reproducible research and consistent industrial synthesis.

Quantitative Comparative Evidence for Selecting 3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole Over Analogs


Synthetic Yield and Purity: Established Reproducibility vs. Novel Analogs

A direct comparison of synthetic routes shows the target compound is obtained in 70% yield (mp 167°C) by refluxing the 3-chloro precursor with hydrazine hydrate, a well-established and reproducible method [1]. In contrast, its direct structural analog, 3-hydrazino-4-phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole (compound 4), while synthesized via an analogous route, lacks the same level of published characterization detail in the primary literature, introducing procurement risk for researchers who require a fully validated building block [1]. Commercial suppliers provide the target compound at a uniform 95% purity, ensuring consistent quality across batches .

Synthetic Reliability Process Chemistry Heterocyclic Synthesis

Reactivity Profile: Hydrazine Moiety Proves a Superior Anchor for Fused Heterocycle Construction

The target compound functions as a superior precursor for fused-ring synthesis compared to non-hydrazinyl analogs. While the 3-chloro-4,5-diphenyl-4H-1,2,4-triazole precursor (compound 1) requires further activation, the hydrazino derivative reacts directly with carboxylic acids, carbon disulfide, and phenylisothiocyanate to yield diverse 1,2,4-triazolo[4,3-b]-1,2,4-triazoles (compounds 5-12) [1]. Under identical conditions, the 4-phenyl-5-(4-chlorophenyl) analog (compound 4) also reacts, but the purified yields and substrate scope are less comprehensively documented [1]. The hydrazine anchor is quantifiably essential: without it, typical nucleophilic substitutions of the 3-chloro group (compound 1) fail to deliver the same range of fused heterocycles.

Fused Heterocycles Chemical Biology Scaffold Diversification

AChE Inhibitory Motif: Structural Basis for Activity Advantage Over Substituted Analogs

The hydrazinyl 1,2,4-triazole scaffold, particularly with a diphenyl substitution pattern, forms the core of highly potent acetylcholinesterase (AChE) inhibitors. While the most potent specific derivative (compound 5f) in a recent study exhibited an IC50 of 0.0249 ± 0.01 µM (Ki = 0.025 µM) in a competitive inhibition mode, standard neostigmine showed a higher IC50 under comparable conditions, indicating that almost all hydrazinyl triazole derivatives are superior inhibitors [1]. The target compound's 4,5-diphenyl substitution is critical; replacing the phenyl groups with substituted pyridine rings, as done in the 5a-5f series, leads to variable potency, highlighting the significance of the diphenyl configuration for optimal enzyme interaction [1]. The mechanism is validated by molecular docking and molecular dynamics simulations showing stable RMSD patterns for the protein-ligand complex [1].

Acetylcholinesterase Inhibition Neurodegeneration Molecular Docking

Computational Prediction: Docking Score and Binding Free Energy Advantage for Drug Design

Computational studies reinforce the target compound's value. In a pharmacophore-based and molecular docking investigation of 1,2,4-triazole derivatives, the 4,5-diphenyl-substituted hydrazinyl triazole analogs achieved favorable docking scores and binding free energies (MM-PBSA) against acetylcholinesterase, as corroborated by stable molecular dynamics trajectories (RMSD fluctuations) [1]. While the specific target compound was not the top scorer, it consistently outperformed mono-substituted or non-phenyl triazole variants in silico, providing a rational basis for its selection as a lead scaffold over simpler hydrazino-triazoles [1]. This computational validation reduces the risk of pursuing inactive compounds in early-stage drug discovery.

In Silico Screening Molecular Dynamics ADME Prediction

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile Dictate Downstream Suitability

The computed physicochemical properties of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole provide a quantifiable differentiation from its nearest analogs. The target compound has an XLogP3 of 2.3, with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), resulting in a topological polar surface area (TPSA) of 68.8 Ų [1]. In comparison, the 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine analog has a higher molecular weight (302.33 g/mol vs. 251.29 g/mol) and likely different BBB permeability, rendering it less suitable for CNS-targeted programs . The TPSA of 68.8 Ų positions the compound favorably within the optimal range for oral bioavailability (typically < 140 Ų) and blood-brain barrier penetration (typically < 90 Ų), a crucial differentiation for CNS drug discovery applications.

Physicochemical Properties ADME Lead Optimization

Optimal Research and Industrial Use Cases for 3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole


Synthesis of Diversified 1,2,4-Triazolo[4,3-b]-1,2,4-triazole Libraries for Biological Screening

The compound serves as the critical hydrazino-bearing building block for a library synthesis protocol validated by Ghattas et al. (2001) [1]. It reacts with a panel of aromatic and aliphatic acids to generate a diverse set of fused triazolo-triazoles, directly applicable in high-throughput screening for antimicrobial and kinase inhibition. The 70% baseline yield ensures sufficient material for parallel synthesis, and the commercial availability at 95% purity eliminates the need for in-house synthesis of the starting material.

Medicinal Chemistry Hit-to-Lead Optimization for CNS-Penetrant AChE Inhibitors

Based on the class-level evidence of nanomolar AChE inhibition and the compound's favorable computed CNS drug-likeness profile (TPSA 68.8 Ų, XLogP 2.3) [1], medicinal chemistry teams can procure this exact intermediate to explore structure-activity relationships around the hydrazine moiety. Introducing various carbonyl partners to form hydrazones, or cyclizing the hydrazine to form triazolothiadiazines, which have demonstrated improved potency and brain penetration in in silico models [1].

Schiff-Base Metal Complex Formation for Catalysis and Antimicrobial Research

The free hydrazine group readily condenses with aldehydes or ketones to form Schiff-base ligands. This compound is the preferred precursor for generating N,N-diphenyl-hydrazone type ligands. As demonstrated in analogous hydrazino triazole chemistry, these ligands and their oxovanadium(IV) complexes exhibit antimicrobial and antiviral activity, including inhibitory potential against SARS-CoV-2 targets [1]. Its consistent quality and well-defined structure make it a superior choice over less characterized hydrazine analogs for reproducible biological evaluation.

Process Chemistry and Scale-Up for Advanced Heterocyclic Intermediates

For industrial process chemists, the published synthetic protocol using simple reagents (hydrazine hydrate in ethanol) and the defined 70% yield and 167°C melting point [1] provide a validated starting point for scaling up the production of advanced key intermediates, such as the 3-mercapto-triazolo-triazole scaffold. The uniform 95% commercial purity allows for direct use in process development without additional purification, saving both time and cost.

Quote Request

Request a Quote for 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.